Gypsosaponin A

Description

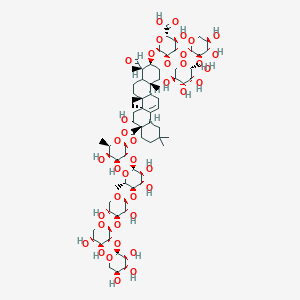

Gypsosaponin A is a triterpenoid saponin isolated from the roots of Gypsophila paniculata (commonly known as "baby’s breath"). Structurally, it consists of a gypsogenin aglycone core linked to oligosaccharide chains, which are critical for its bioactivity . Studies indicate that this compound reduces lipid absorption by inhibiting PL, a key enzyme in dietary fat digestion . Additionally, it exhibits anti-inflammatory, antioxidant, and immunomodulatory properties, though its anti-obesity mechanism remains the most extensively studied .

Properties

Molecular Formula |

C74H116O40 |

|---|---|

Molecular Weight |

1645.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C74H116O40/c1-25-38(82)44(88)57(112-63-49(93)45(89)52(26(2)104-63)107-62-51(95)53(32(80)23-101-62)108-65-56(41(85)31(79)22-102-65)111-61-47(91)40(84)30(78)21-100-61)66(103-25)114-68(98)74-16-15-69(3,4)17-28(74)27-9-10-35-70(5)13-12-37(71(6,24-76)34(70)11-14-72(35,7)73(27,8)18-36(74)81)106-67-58(113-64-48(92)43(87)42(86)33(19-75)105-64)54(50(94)55(110-67)59(96)97)109-60-46(90)39(83)29(77)20-99-60/h9,24-26,28-58,60-67,75,77-95H,10-23H2,1-8H3,(H,96,97)/t25-,26+,28+,29-,30+,31+,32-,33-,34-,35-,36-,37+,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50+,51-,52+,53+,54+,55+,56-,57-,58-,60+,61+,62+,63+,64+,65+,66+,67-,70+,71+,72-,73-,74-/m1/s1 |

InChI Key |

ZIERMPRIKLCOAH-UFFRUREHSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@]23CCC(C[C@H]2C4=CC[C@@H]5[C@]6(CC[C@@H]([C@@]([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)(C)C)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C=O)OC7C(C(C(C(O7)C(=O)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Gypsosaponin A belongs to the oleanane-type saponin family. Below is a comparative analysis with structurally and functionally analogous saponins, focusing on molecular features, bioactivity, and research findings.

Structural and Functional Comparison

Key Findings :

Structural Determinants of Bioactivity: Gypsosaponin B exhibits the highest PL inhibitory activity among gypsosaponins due to its branched sugar chains, which enhance enzyme binding affinity . The (1→2)-β-D-fucopyranoside residue in this compound contributes to its moderate activity, while Gypsosaponin C’s linear chains reduce efficacy . Soyasaponin A1, despite structural similarities, shows weaker PL inhibition, likely due to its disaccharide configuration at C-22 .

Functional Divergence :

- Onjisaponin A (IC₅₀ = 22.1 μM) targets PPAR-γ pathways rather than direct PL inhibition, highlighting divergent anti-obesity strategies .

- Gypsosaponins A and B outperform other saponins in PL inhibition, suggesting their superiority in lipid metabolism modulation .

Mechanistic Insights from In Vitro and In Vivo Studies

- This compound : Reduces lipid accumulation in adipocytes by 40% at 50 μM and suppresses pro-inflammatory cytokines (TNF-α, IL-6) in obese murine models .

- Gypsosaponin B : At 10 μM, it decreases triglyceride levels by 55% in zebrafish larvae, outperforming this compound (35% reduction) .

- Soyasaponin A1: Limited anti-obesity effects in vivo but shows hepatoprotective activity in high-fat diet models .

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of Gypsosaponin A during isolation from natural sources?

- Methodological Answer : Use a combination of chromatographic techniques (e.g., HPLC or column chromatography) with solvent systems optimized for polarity-based separation. Validate purity via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring spectral consistency with established databases. Include triplicate runs to confirm reproducibility .

Q. What experimental design considerations are critical for assessing this compound’s bioactivity in vitro?

- Methodological Answer : Employ dose-response assays with negative/positive controls and multiple cell lines to assess specificity. Use standardized protocols (e.g., MTT assay for cytotoxicity) and account for solvent interference (e.g., DMSO concentration ≤0.1%). Include statistical power analysis to determine sample size adequacy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural features?

- Methodological Answer : Combine 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve stereochemistry and glycosidic linkages. Validate with Fourier-transform infrared spectroscopy (FT-IR) for functional groups and X-ray crystallography for absolute configuration (if crystalline). Cross-reference data with published spectra in repositories like PubChem or ChEMBL .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across studies?

- Methodological Answer : Conduct systematic reviews with meta-analyses to identify confounding variables (e.g., cell type, assay conditions). Apply pathway enrichment analysis (e.g., KEGG, GO) to reconcile divergent findings. Validate hypotheses using CRISPR/Cas9 gene-editing models to test specific molecular targets .

Q. What strategies are effective for elucidating this compound’s synergistic interactions with other phytochemicals?

- Methodological Answer : Use combinatorial dose-matrix assays (e.g., checkerboard method) to calculate synergy scores (e.g., Combination Index). Pair with transcriptomic profiling (RNA-seq) to identify co-regulated pathways. Validate in co-culture or 3D organoid models to mimic physiological complexity .

Q. How should researchers design longitudinal studies to evaluate this compound’s stability and degradation products?

- Methodological Answer : Perform accelerated stability testing under varied conditions (pH, temperature, light) using HPLC-MS to monitor degradation kinetics. Identify metabolites via fragmentation patterns (MS/MS) and compare with synthetic standards. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Q. What computational approaches are robust for predicting this compound’s molecular targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) against curated target libraries (e.g., PDB, ChEMBL). Validate predictions with surface plasmon resonance (SPR) for binding affinity and molecular dynamics simulations (GROMACS) to assess stability. Cross-correlate with phosphoproteomics data to confirm pathway engagement .

Q. How can researchers address ethical and reproducibility challenges in this compound’s preclinical trials?

- Methodological Answer : Follow ARRIVE guidelines for animal studies, including blinding, randomization, and sample size justification. Share raw data and protocols via repositories (e.g., Zenodo) for independent validation. Use patient-derived xenograft (PDX) models to enhance translational relevance .

Methodological Frameworks

- For Contradiction Analysis : Apply dialectical materialist principles to distinguish principal vs. secondary contradictions in conflicting data (e.g., prioritize mechanistic inconsistencies over methodological variability) .

- For Literature Reviews : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and PICO frameworks to structure hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.